Superior HbF Induction at Ten‑Fold Lower Concentration vs. Vasicine in K562 Cells
In a head‑to‑head comparison, vasicinol (0.1 µM) increased F‑cells to 90% in K562 cultures, while vasicine required a 10‑fold higher dose (1 µM) to reach 83% [1]. γ‑Globin gene expression was upregulated 8‑fold by vasicinol versus 5.1‑fold by vasicine [1]. Both compounds showed strong binding affinities to HDAC2 and KDM1 in molecular docking studies, indicating epigenetic regulator inhibition as a plausible mechanism for HbF reactivation [1].
| Evidence Dimension | HbF induction potency (F‑cell percentage and γ‑globin gene fold‑change) in K562 erythroleukemia cells |
|---|---|
| Target Compound Data | Vasicinol: 90% F‑cells at 0.1 µM; 8‑fold γ‑globin gene expression increase |
| Comparator Or Baseline | Vasicine: 83% F‑cells at 1 µM; 5.1‑fold γ‑globin gene expression increase |
| Quantified Difference | Vasicinol achieves 7% higher F‑cells at a 10‑fold lower concentration; 1.57‑fold greater γ‑globin gene induction |
| Conditions | K562 erythroleukemia cell line; benzidine‑hemoglobin assay; immunofluorescence and flow cytometry; RT‑qPCR for γ‑globin gene expression |
Why This Matters
For β‑thalassemia and sickle cell disease research programs, vasicinol offers a materially more potent HbF induction tool requiring 10‑fold less compound, reducing cost‑per‑well and potential cytotoxicity in long‑term differentiation assays.
- [1] Rudrapal, M., et al. (2022). In Vitro and In Vivo Studies for the Investigation of γ‑Globin Gene Induction by *Adhatoda vasica*: A Pre‑Clinical Study of HbF Inducers for β‑Thalassemia. *Frontiers in Pharmacology*, 13, 797853. View Source
